

Spectral Properties of Dimethyl 4-Hydroxyisophthalate: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl 4-hydroxyisophthalate	
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Introduction

Dimethyl 4-hydroxyisophthalate, with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , is an organic compound of interest in various chemical and pharmaceutical research areas.[1] Its proper identification and characterization are crucial for its application. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques for elucidating the structure and purity of this compound.

This technical guide provides a summary of the available spectral data for **dimethyl 4-hydroxyisophthalate** and its isomer, dimethyl 4-hydroxyphthalate. While experimental spectral data for **dimethyl 4-hydroxyisophthalate** is not readily available in public databases, this guide offers predicted mass spectrometry data for the target compound and experimental data for a closely related isomer for illustrative purposes. Additionally, detailed experimental protocols for acquiring NMR, IR, and MS spectra are provided to assist researchers in their analytical workflows.

Data Presentation Predicted Mass Spectrometry Data for Dimethyl 4Hydroxyisophthalate



While experimental mass spectra for **dimethyl 4-hydroxyisophthalate** are not widely published, predicted data based on its structure is available and can be a valuable tool for its identification. The predicted mass-to-charge ratios (m/z) for various adducts of **dimethyl 4-hydroxyisophthalate** are presented in the table below.

Adduct Ion	Predicted m/z
[M+H] ⁺	211.0601
[M+Na] ⁺	233.0420
[M+K] ⁺	249.0159
[M+NH ₄] ⁺	228.0866
[M-H] ⁻	209.0455

Data sourced from PubChem.[2]

Experimental Spectral Data for Dimethyl 4-Hydroxyphthalate (Isomer of Dimethyl 4-Hydroxyisophthalate)

Disclaimer: The following spectral data is for dimethyl 4-hydroxyphthalate (CAS No. 22479-95-4), an isomer of **dimethyl 4-hydroxyisophthalate**. This data is provided for illustrative and comparative purposes only and should not be considered as the definitive spectral properties of **dimethyl 4-hydroxyisophthalate**.

¹H NMR (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.83	d	1H	Ar-H
7.72	d	1H	Ar-H
7.00	d	1H	Ar-H
6.92	dd	1H	Ar-H
3.90	S	3H	-OCH₃
3.86	S	3H	-OCH₃

Data sourced from ChemicalBook.[3]

Mass Spectrum

m/z	Relative Intensity (%)
210.0	28.0
179.0	100.0
151.0	6.7
149.0	7.7
92.0	3.5

Data sourced from ChemicalBook.[3]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **dimethyl 4-hydroxyisophthalate**.

Methodology:



• Sample Preparation:

- Weigh approximately 5-10 mg of the solid dimethyl 4-hydroxyisophthalate sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

Instrument Setup:

- The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
- The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
- Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

Data Acquisition:

- ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
- ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts of the peaks are referenced to the internal standard (TMS).



 The integrals of the proton signals are calculated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **dimethyl 4-hydroxyisophthalate** by their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of the solid dimethyl 4-hydroxyisophthalate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - A background spectrum of a blank KBr pellet or empty sample compartment is recorded.
- Data Acquisition:
 - The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
 - The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.
- Data Analysis:
 - The spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).



The characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C-O, aromatic C-H) are identified and tabulated.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **dimethyl 4-hydroxyisophthalate**.

Methodology (Electron Ionization - EI):

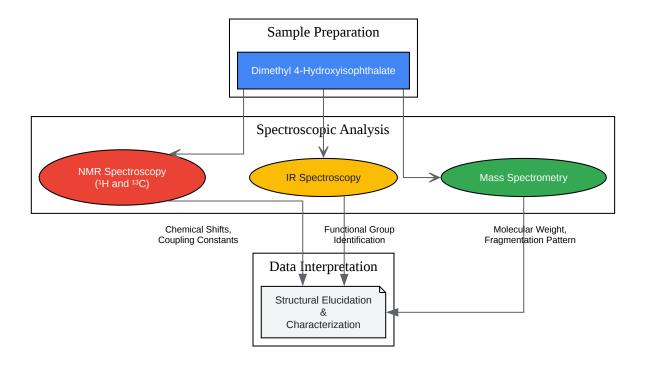
- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. The sample is heated to vaporize it into the ion source.
- Ionization:
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to lose an electron, forming a positively charged molecular ion (M+).
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier or other suitable detector.
 - The signal is amplified and sent to a data system.
- Data Analysis:
 - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.



- The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.
- Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like **dimethyl 4-hydroxyisophthalate**.



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Caption: Workflow for the spectral analysis of **dimethyl 4-hydroxyisophthalate**.



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References

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- 2. PubChemLite Dimethyl 4-hydroxyisophthalate (C10H10O5) [pubchemlite.lcsb.uni.lu]
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